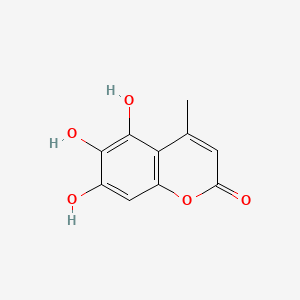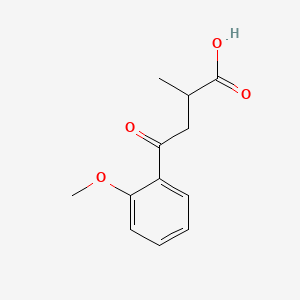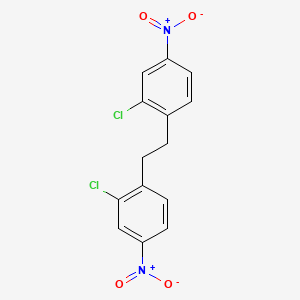
1-Bromo-2-fluoro-3-(methylaminomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-fluoro-3-(methylaminomethyl)benzene is a chemical compound with the molecular formula C8H9BrFN . Its molecular weight is 218.069. It is offered by several scientific research suppliers .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-fluoro-3-(methylaminomethyl)benzene consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methylaminomethyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
1-Bromo-2-fluoro-3-(methylaminomethyl)benzene is a solid . Other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Mécanisme D'action
Target of Action
N-(3-Bromo-2-fluorobenzyl)-N-methylamine, also known as 1-Bromo-2-fluoro-3-(methylaminomethyl)benzene, is a compound that is often used in the field of organic chemistry as a reagent . The primary targets of this compound are typically carbon-based molecules that are involved in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This is a type of reaction that involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules . The downstream effects of this pathway include the creation of new organic compounds with diverse structures and functionalities .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other chemical products . On a molecular and cellular level, the compound’s action can lead to significant changes in chemical structures and functionalities .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemical substances. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . Therefore, the presence and concentration of these substances in the environment can significantly impact the reaction’s success .
Propriétés
IUPAC Name |
1-(3-bromo-2-fluorophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQODLGNZJGXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693197 |
Source


|
| Record name | 1-(3-Bromo-2-fluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-2-fluorobenzyl)-N-methylamine | |
CAS RN |
1287218-19-2 |
Source


|
| Record name | Benzenemethanamine, 3-bromo-2-fluoro-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-2-fluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2,6-Dibromo-4-(propan-2-yl)phenoxy]methyl}oxirane](/img/structure/B566607.png)



![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-4,5,8,8a-tetrahydro-3H-naphthalen-2-one](/img/structure/B566613.png)
![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)
![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)
